molecular formula C11H13Br B8561612 3-Bromopropylstyrene

3-Bromopropylstyrene

Cat. No. B8561612
M. Wt: 225.12 g/mol
InChI Key: TZRQBRODRXBKDJ-UHFFFAOYSA-N
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Patent
US05350523

Procedure details

83.16 g of p-chlorostyrene was reacted with metal magnesium at 35° C. for 5 hours under stirring in tetrahydrofuran flushed with nitrogen to obtain a magnesium composite. This composite was dropwise added to a solution mixture comprising tetrahydrofuran, 1,3-dibromopropane and Li2CuCl4 at 30° C. The reaction was continued at 30° C. for two hours. Then, the obtained product was fractionated by distillation. 3-bromopropylstyrene was obtained under 0.2 Torr at 110° C., and the yield based on the starting material pchlorostyrene was 47%. Identification of 3-bromopropylstyrene was conducted by the NMR method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Li2CuCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4]Br.O1[CH2:10][CH2:9][CH2:8][CH2:7]1>>[Br:1][CH2:2][CH2:3][CH2:4][CH:7]=[CH:8][C:9]1[CH:10]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr
Step Two
Name
Li2CuCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This composite was dropwise added to a solution mixture
CUSTOM
Type
CUSTOM
Details
at 30° C
DISTILLATION
Type
DISTILLATION
Details
Then, the obtained product was fractionated by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.